

# 4-Bromobenzyl bromide molecular weight and formula

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An In-depth Technical Guide to **4-Bromobenzyl Bromide** for Researchers and Drug Development Professionals

### Introduction

**4-Bromobenzyl bromide**, also known as α,p-dibromotoluene, is a bifunctional aromatic compound widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring both a reactive benzyl bromide group and a more stable aryl bromide, makes it a versatile building block for the synthesis of complex molecular architectures. The benzyl bromide moiety is highly susceptible to nucleophilic substitution (SN2) reactions, while the aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This dual reactivity allows for sequential and site-selective functionalization, rendering it an invaluable reagent in the development of pharmaceutical intermediates and novel chemical entities.[1][2] This guide provides core data, physicochemical properties, and a representative experimental workflow for its application in synthetic chemistry.

### **Core Properties and Data**

The fundamental molecular and physical properties of **4-Bromobenzyl bromide** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety considerations.



Property	Value	Source
Molecular Formula	C7H6Br2	PubChem[3], ChemicalBook[4]
Molecular Weight	249.93 g/mol	PubChem[3], Pharmaffiliates[5], Sigma- Aldrich[6]
CAS Number	589-15-1	ChemicalBook[4], Sigma- Aldrich[2]
Appearance	Coarse Crystalline Solid	ChemicalBook[4]
Melting Point	62-64 °C (lit.)	Sigma-Aldrich[2]
Synonyms	1-Bromo-4- (bromomethyl)benzene, p- Bromobenzyl bromide, alpha,p-Dibromotoluene	PubChem[3], Sigma-Aldrich[2]

## **Experimental Protocols: Suzuki Cross-Coupling**

The following protocol details a representative Suzuki cross-coupling reaction, a cornerstone of modern drug discovery, using **4-Bromobenzyl bromide** to synthesize a biaryl compound. This reaction selectively functionalizes the aryl bromide position.

Objective: To synthesize 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile.

#### Materials:

- 4-Bromobenzyl bromide (1.0 eq)
- 4-Cyanophenylboronic acid (1.1 eq)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 0.02 eq)
- Triphenylphosphine (PPh<sub>3</sub>, 0.08 eq)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq)



- Toluene (Solvent)
- Water (Solvent)
- Nitrogen or Argon gas (for inert atmosphere)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

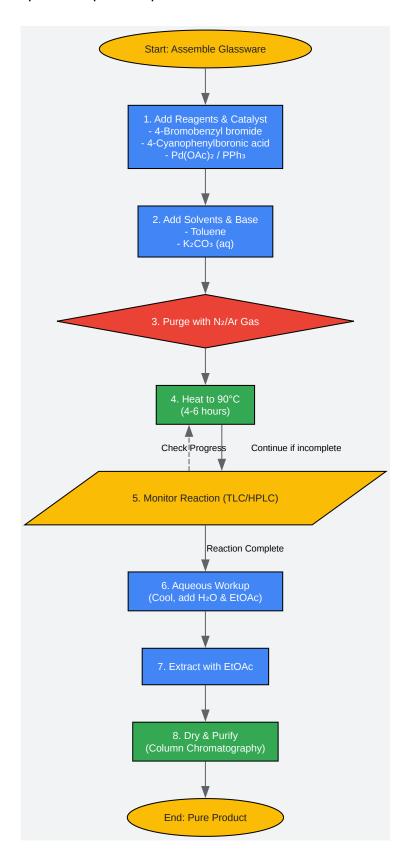
#### Procedure:

- Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Bromobenzyl bromide (2.50 g, 10.0 mmol), 4-cyanophenylboronic acid (1.62 g, 11.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and triphenylphosphine (210 mg, 0.8 mmol).
- Solvent and Base Addition: Add toluene (40 mL) and a 2M aqueous solution of potassium carbonate (10 mL, 20.0 mmol).
- Inerting the Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
- Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
- Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
- Extraction: Extract the aqueous layer twice more with ethyl acetate (20 mL each).
- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile.

# Visualization of Experimental Workflow



The following diagram illustrates the logical flow of the Suzuki coupling protocol described above, from initial setup to final product purification.





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Workflow for Suzuki cross-coupling using **4-Bromobenzyl bromide**.

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